molecular formula C11H20N2O B2675863 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine CAS No. 1367970-88-4

3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine

Cat. No.: B2675863
CAS No.: 1367970-88-4
M. Wt: 196.294
InChI Key: SRVMYEPMRLEUSG-UHFFFAOYSA-N
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Description

“3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine” is a chemical compound that belongs to the class of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “this compound” is not available in the current literature.

Scientific Research Applications

Asymmetric Synthesis

N-tert-Butanesulfinyl aldimines and ketimines serve as versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared in high yields and enable the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and trifluoromethyl amines. This methodology leverages the tert-butanesulfinyl group for activation, directing chirality, and easy post-reaction removal (Ellman, Owens, & Tang, 2002).

Antimicrobial Functions

Poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups exhibit antimicrobial potential against Staphylococcus aureus. These compounds are synthesized via novel bifunctional initiators, resulting in poly(oxazoline) with a primary amino group at one end and an antimicrobial function at the other. The antibacterial properties are influenced significantly by the carbon chain length of the quaternary ammonium functions and the polymer's structural features (Waschinski & Tiller, 2005).

Synthesis of Novel Compounds

Research into the synthesis of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides has led to the development of new approaches for producing these compounds, which have potential applications in medicinal chemistry and material science due to their unique structural features (Zelenov et al., 2014).

Properties

IUPAC Name

3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-8-9(6-5-7-12)14-10(13-8)11(2,3)4/h5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVMYEPMRLEUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)(C)C)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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